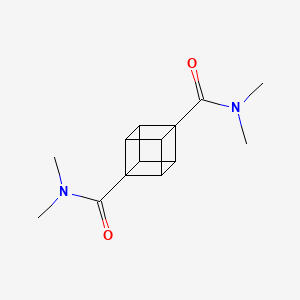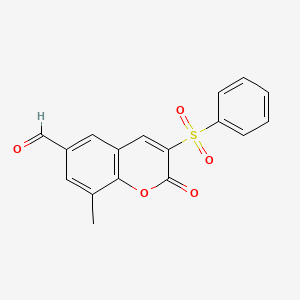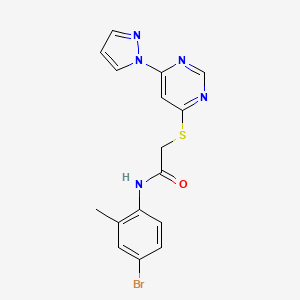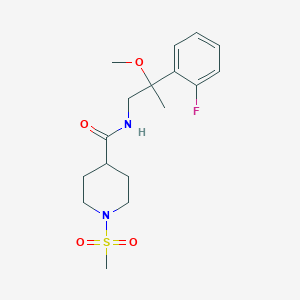
1,4-Cubanebis(dimethylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cubanes in Medicinal Chemistry
Cubane-containing molecules have been prepared for their potential relevance in pharmaceutical applications. These molecules are derived from cubane-1,4-dimethylester and have been synthesized to include functional groups that allow easy incorporation into medicinal chemistry programs. This underscores the versatility of cubane as a scaffold in drug discovery and development (Joanna Wlochal, Robert D. M. Davies, J. Burton, 2014).
Materials Chemistry and Photochemistry
In materials chemistry, cubane-based compounds are appreciated for their rigid structures, making them suitable for creating robust materials. The synthesis of dimethyl 1,4-cubanedicarboxylate, for instance, has been optimized for large-scale production, reflecting the compound's utility in material sciences. The process involves an 8-step synthesis that yields high purity product suitable for various applications, showcasing the cubane framework's potential in materials science (Michael J. Falkiner, S. W. Littler, K. Mcrae, G. Savage, J. Tsanaktsidis, 2013).
Catalysis
Cubane-type clusters have been explored for their catalytic properties. For instance, Mo3FeS4 clusters, which feature a cubane-type structure, act as catalysts or precatalysts in the chemoselective transfer hydrogenation of nitroarenes. This demonstrates the cubane core's potential in facilitating selective chemical transformations, important for developing new catalytic processes (I. Sorribes, Gerrit Wienhoefer, C. Vicent, K. Junge, R. Llusar, M. Beller, 2012).
Water Oxidation Catalysis
The molecular Co4O4 cubane complex has been identified as an efficient catalyst for water oxidation, inspired by the natural photosynthesis process. This complex demonstrates the ability to catalyze water oxidation under both photochemical and electrochemical conditions, highlighting the relevance of cubane-type structures in renewable energy research (Nicholas S. McCool, David M. Robinson, J. Sheats, G. Dismukes, 2011).
Heterometallic Cubane Clusters
The synthesis of heterometallic cubane clusters, incorporating elements from both the 3d and 4f blocks of the periodic table into Keggin-type polyoxotungstates, represents a novel approach in the design of multifunctional materials. Such structures could have applications in catalysis, magnetic materials, and as models for studying fundamental chemical processes (Wei-dong Wang, Xin-Xiong Li, W. Fang, Guo‐Yu Yang, 2011).
properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVWELQOVLKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cubanebis(dimethylamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)



![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

